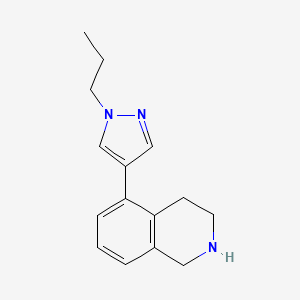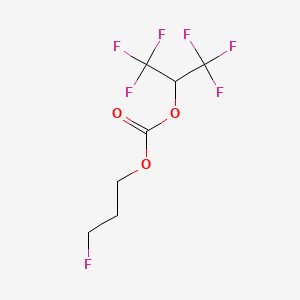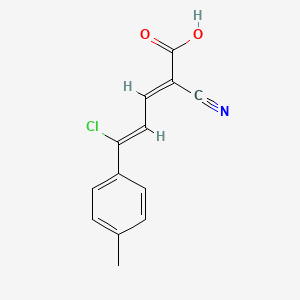
Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate is an organic compound with a complex structure, characterized by the presence of a bromine atom, a methoxy group, and a methylpropoxy group attached to a benzoate core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzoate derivative, followed by the introduction of the methoxy and methylpropoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with amines can produce amine derivatives.
科学的研究の応用
Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate exerts its effects depends on its interaction with molecular targets. The bromine atom and the methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins or enzymes. The methylpropoxy group can enhance the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
- Methyl 3-bromo-5-methylbenzoate
- Methyl 3-bromo-2-methoxybenzoate
- Methyl 3-bromo-4-hydroxybenzoate
Uniqueness: Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate is unique due to the presence of both the methoxy and methylpropoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable tool in various research applications.
特性
分子式 |
C13H17BrO4 |
|---|---|
分子量 |
317.17 g/mol |
IUPAC名 |
methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate |
InChI |
InChI=1S/C13H17BrO4/c1-13(2,17-4)8-18-11-6-9(12(15)16-3)5-10(14)7-11/h5-7H,8H2,1-4H3 |
InChIキー |
CADDFCYDFGBYPZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COC1=CC(=CC(=C1)C(=O)OC)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)



![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)



